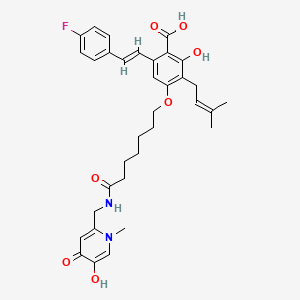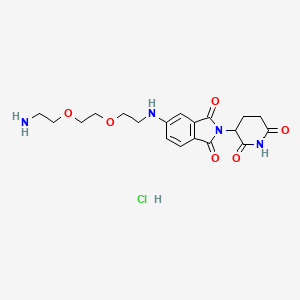
Thalidomide-5-NH-PEG2-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is a compound based on Thalidomide, designed to recruit CRBN proteins. It is a cereblon ligand that can be connected to a target protein ligand through a linker to form a PROTAC (Proteolysis Targeting Chimera) molecule . This compound is primarily used in scientific research for its ability to form PROTACs, which are molecules that can selectively degrade target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH-PEG2-NH2 (hydrochloride) involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and an amine group. The reaction typically involves the following steps:
- Activation of Thalidomide with a suitable activating agent.
- Coupling of the activated Thalidomide with PEG2-NH2 under controlled conditions.
- Purification of the product to obtain Thalidomide-5-NH-PEG2-NH2.
- Conversion of the product to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production methods for Thalidomide-5-NH-PEG2-NH2 (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Large-scale activation of Thalidomide.
- Efficient coupling with PEG2-NH2 using optimized reaction conditions.
- Purification using industrial chromatography techniques.
- Conversion to the hydrochloride salt form and final product formulation .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The PEG linker allows for coupling with various ligands to form PROTACs
Common Reagents and Conditions
Activating Agents: Used for the activation of Thalidomide.
Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the coupling reaction.
Hydrochloric Acid: For conversion to the hydrochloride salt form
Major Products Formed
The major product formed from these reactions is Thalidomide-5-NH-PEG2-NH2 (hydrochloride), which can further react to form various PROTAC molecules .
Scientific Research Applications
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Studied for its role in recruiting CRBN proteins and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications in diseases where targeted protein degradation is beneficial.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) exerts its effects by recruiting CRBN proteins. The compound binds to CRBN, forming a complex that can be linked to a target protein ligand through a PEG linker. This complex facilitates the formation of PROTAC molecules, which can selectively degrade target proteins by directing them to the proteasome for degradation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-5-PEG2-NH2 (hydrochloride): Similar structure but with slight variations in the linker length.
Thalidomide-5-NH-PEG3-NH2 (hydrochloride): Another variant with a different PEG linker length.
Thalidomide-NH-C5-NH2 (hydrochloride): A compound with a different linker structure.
Uniqueness
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is unique due to its specific PEG2 linker, which provides optimal flexibility and stability for forming PROTAC molecules. This makes it particularly effective in recruiting CRBN proteins and facilitating targeted protein degradation .
Properties
Molecular Formula |
C19H25ClN4O6 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H24N4O6.ClH/c20-5-7-28-9-10-29-8-6-21-12-1-2-13-14(11-12)19(27)23(18(13)26)15-3-4-16(24)22-17(15)25;/h1-2,11,15,21H,3-10,20H2,(H,22,24,25);1H |
InChI Key |
YTSDBHCUJMOMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


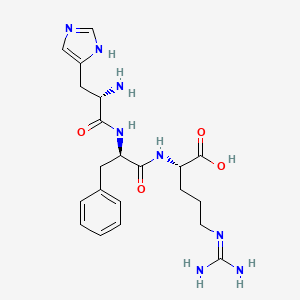
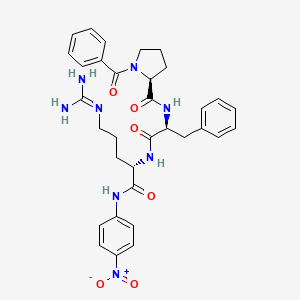
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)
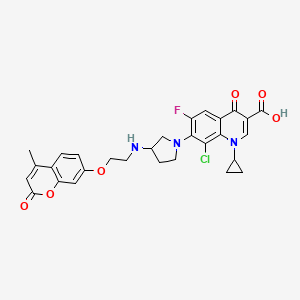
![3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)
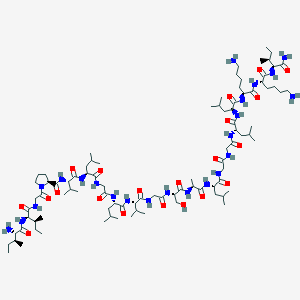
![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)
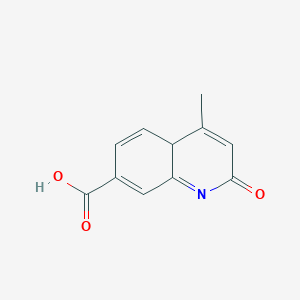
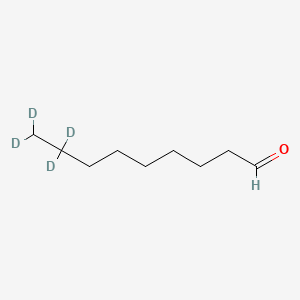
![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)
